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  • Product: 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • CAS: 1936665-00-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this guide, a public domain crystal structure for the title compound, 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, a public domain crystal structure for the title compound, 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has not been indexed in major crystallographic databases. This document, therefore, serves as an expert, in-depth guide outlining the necessary experimental protocols and theoretical considerations to determine and analyze its crystal structure. It is a predictive and methodological framework, not a report of existing data.

Introduction: The Rationale for Structural Elucidation

Substituted pyrazoles are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and a trifluoroethyl group onto the pyrazole ring is anticipated to confer unique physicochemical properties. The bromine atom is a known halogen bond donor, a directional, non-covalent interaction increasingly exploited in rational drug design and crystal engineering to control supramolecular assemblies.[1][2][3][4] The trifluoroethyl moiety significantly impacts a molecule's lipophilicity, metabolic stability, and electrostatic profile, often enhancing its biological activity.[5][6][7]

Understanding the precise three-dimensional arrangement of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing atomic-level resolution of the molecular structure and its packing in the solid state.[8][9][10] This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the 3D conformation with biological efficacy.

  • Crystal Engineering: Predicting and controlling polymorphism, which affects solubility and bioavailability.

  • In Silico Modeling: Providing an accurate starting point for computational studies.

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete structural analysis of this novel compound.

Proposed Synthesis and Crystallization Strategy

Synthesis via N-Alkylation

The most direct route to the title compound is the N-alkylation of 5-bromo-1H-pyrazole. This reaction is well-established, but regioselectivity can be a challenge.[11][12] The proposed reaction scheme is detailed below.

Protocol 2.1: Synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • Deprotonation: To a solution of 5-bromo-1H-pyrazole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide or triflate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired N1-alkylated product from the N2-alkylated regioisomer.[11]

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start 5-bromo-1H-pyrazole Base Add NaH in DMF (0 °C to RT) Start->Base Deprotonation Alkylating Add CF3CH2-I (0 °C) Base->Alkylating Anion Formation React Stir 12-24h at RT Alkylating->React N-Alkylation Quench Quench with NH4Cl(aq) React->Quench Work-up Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Proposed synthetic workflow for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Crystallization Methodologies

Obtaining high-quality single crystals is often the most challenging step.[13][14] A screening of various techniques is essential. Given that the product is a novel small organic molecule, several classical methods should be attempted.[15]

Crystallization TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial.The choice of solvent is critical; it should not be too volatile. A range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened.[14]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.The slow diffusion of the anti-solvent vapor into the compound's solution reduces solubility, promoting gradual crystal growth.[15]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface.This method minimizes disturbance and allows for very slow crystal growth, often yielding high-quality specimens.[13]
Sublimation This method can produce exceptionally high-quality crystals for compounds that are thermally stable and have a suitable vapor pressure.Requires specialized equipment and is not suitable for all compounds.[14]

Single-Crystal X-ray Diffraction: From Data to Structure

The following protocol outlines the standard procedure for SCXRD analysis, from mounting the crystal to solving and refining the structure.

Crystal Selection and Mounting
  • Selection: Under a polarizing microscope, select a clear, well-formed crystal with sharp edges and uniform extinction.[16]

  • Mounting: Secure the crystal to a cryoloop (e.g., a MiTeGen MicroMount™) using a minimal amount of cryoprotectant oil.

  • Cryo-cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[17]

Data Collection

Data collection is performed on a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[10][17]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will use these to determine the preliminary unit cell parameters and orientation matrix.[10][17]

  • Strategy Calculation: Based on the determined crystal lattice and symmetry, the software will calculate an optimal data collection strategy to ensure high completeness and redundancy of the data.[18][19]

  • Data Integration: A full dataset is collected, typically consisting of a series of omega scans.[17] The raw diffraction images are then processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz and polarization effects. The output is a reflection file (e.g., an HKL file).[17]

Structure Solution and Refinement

The ultimate goal is to generate a model of the crystal structure that accurately reproduces the experimental diffraction data. This is an iterative process.[20][21]

Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard for small-molecule crystallography.[20][22]

Step-by-Step Protocol:

  • Space Group Determination: The integrated data is analyzed to determine the crystal system and the most likely space group.

  • Structure Solution: Using direct methods (implemented in SHELXT), initial phases for the structure factors are calculated, leading to an initial electron density map.[23] From this map, a preliminary model of the molecule can be built.

  • Least-Squares Refinement (SHELXL): The initial model is refined against the experimental data. This iterative process adjusts atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[20]

  • Model Building: After initial refinement cycles, a difference Fourier map (Fo-Fc) is calculated. Peaks in this map indicate missing atoms (like hydrogens) or disordered components, while troughs suggest incorrectly placed atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[21][24]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.[21]

  • Convergence: Refinement continues until the model converges, meaning further cycles cause no significant changes in the parameters or the R-factor (a measure of agreement between the model and data).

XRD_Workflow cluster_exp Experimental cluster_solve Computational Mount Mount & Cryo-cool Crystal Collect Data Collection (Diffractometer) Mount->Collect Integrate Integrate Intensities (HKL File Generation) Collect->Integrate Solve Structure Solution (SHELXT - Direct Methods) Integrate->Solve Refine Initial Refinement (SHELXL) Solve->Refine Initial Model Build Model Building (Difference Map Analysis) Refine->Build Iterate Build->Refine Aniso Anisotropic Refinement Build->Aniso Aniso->Build Iterate Final Final Model Aniso->Final Convergence

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Discussion

Based on the known structures of related compounds, we can predict key features that will be crucial to analyze in the final crystal structure of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Crystallographic Data Summary (Template)

Upon successful refinement, the key crystallographic data would be summarized in a standard table, as shown below.

ParameterPredicted Value/Range
Chemical formulaC₆H₄BrF₃N₂
Formula weight257.01
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
a, b, c (Å)5-15 Å
α, β, γ (°)90, 90-110, 90
Volume (ų)800-1500
Z4
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Intermolecular Interactions

The crystal packing will likely be dominated by a combination of weak, directional interactions.

  • Halogen Bonding: A primary focus of the analysis will be the role of the bromine atom. It is highly probable that it will act as a halogen bond donor, forming short contacts (Br···N or Br···O) with electronegative atoms on neighboring molecules.[2][3] The geometry of these interactions (C-Br···Acceptor angle) will be critical to evaluate.

  • Hydrogen Bonding: While the molecule lacks traditional strong hydrogen bond donors, weak C-H···N and C-H···F interactions are possible and can play a significant role in stabilizing the crystal lattice.

  • Fluorine Interactions: The trifluoromethyl group can participate in various weak interactions, including C-H···F hydrogen bonds and F···F contacts.[5][25][26] These interactions, driven by electrostatic effects, can significantly influence crystal packing.[6]

  • π-π Stacking: The pyrazole ring is an aromatic system. Depending on the overall molecular conformation, offset π-π stacking interactions between adjacent rings may be observed.[27]

A thorough analysis of these non-covalent interactions, often visualized using Hirshfeld surface analysis, will be essential to understand the supramolecular architecture and its influence on the material's properties.[2][28]

Conclusion

This guide provides a robust and scientifically grounded framework for determining the crystal structure of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. By following the proposed methodologies for synthesis, crystallization, and state-of-the-art X-ray diffraction analysis, researchers can obtain the definitive, atomic-level structural information necessary to advance its development in pharmaceutical or materials science applications. The resulting structure will provide invaluable insights into the interplay of halogen bonding, fluorine-specific interactions, and other non-covalent forces that govern its solid-state architecture.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Cooper, G. A., Medcraft, C., Littlefair, J. D., Penfold, T. J., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics. Retrieved from [Link]

  • Bradbury, O. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Bradbury, O. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • Rathnayake, A. S. (2017). Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development. ProQuest Dissertations Publishing. Retrieved from [Link]

  • Popa, M. M., et al. (2022). Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Retrieved from [Link]

  • Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Vrije Universiteit Amsterdam - VU Research Portal. Retrieved from [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Unknown. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Bicalho, A. O., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Unknown. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Zovko, M., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Li, Y., et al. (2012). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Neutron Sciences. Retrieved from [Link]

  • Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2013). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Li, T., et al. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Bicalho, A. O., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCr Journals. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2,2-trifluoroethyl)-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. Retrieved from [Link]

  • Usachev, S. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]

  • Frontera, A., et al. (2023). Comparison of the structures of five-membered aromatic heterocycles. ResearchGate. Retrieved from [Link]

  • da Silva, E. N., et al. (2011). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles via Palladium-Catalyzed C–H Arylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The 1-(2,2,2-trifluoroethyl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The 1-(2,2,2-trifluoroethyl)-1H-pyrazole motif is a highly privileged scaffold in modern medicinal chemistry and agrochemical development. The incorporation of the strongly electron-withdrawing and lipophilic trifluoroethyl group enhances metabolic stability, membrane permeability, and overall pharmacokinetic profiles compared to unfluorinated analogs [1]. This core is prominently featured in selective COX-2 inhibitors, lactate dehydrogenase (LDH) inhibitors [1], and various kinase targeting agents [3].

Historically, the synthesis of 1,5-disubstituted pyrazoles relied on the condensation of substituted hydrazines with 1,3-diketones. However, this classical approach is plagued by poor regioselectivity, often yielding difficult-to-separate mixtures of 1,3- and 1,5-regioisomers [3]. To circumvent this, Palladium-catalyzed direct C–H arylation has emerged as a regioselective, atom-economical, and highly reliable alternative, allowing for the late-stage functionalization of the pyrazole C5 position [2].

Mechanistic Insights: The Causality of Regioselectivity

As a synthetic chemist, understanding why a reaction proceeds with specific regiocontrol is critical for troubleshooting and optimization. The direct arylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole at the C5 position is governed by a Concerted Metalation-Deprotonation (CMD) pathway.

Why C5 over C3 or C4?
  • Inductive Acidification: The highly electronegative N-trifluoroethyl group exerts a strong inductive pull (-I effect), significantly lowering the pKa of the adjacent C5 proton compared to the C3 proton.

  • The Role of Pivalic Acid (PivOH): The addition of catalytic pivalic acid is not merely an enhancement; it is a mechanistic necessity for optimal turnover. PivOH reacts with the base to form a pivalate anion, which coordinates to the Pd(II) center. The bulky, electron-rich pivalate acts as an intramolecular proton shuttle during the CMD transition state, drastically lowering the activation energy for C–H cleavage [2].

CMD_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd Ar-Br LigEx Ligand Exchange Pd(II)(Ar)(OPiv)L_n OxAdd->LigEx PivO⁻ - Br⁻ CMD CMD Transition State C-H Cleavage at C5 LigEx->CMD Pyrazole RedElim Reductive Elimination C-C Bond Formation CMD->RedElim - PivOH RedElim->Pd0 Regeneration Product 5-Aryl-1-(2,2,2-trifluoroethyl) -1H-pyrazole RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed C5-arylation via a CMD pathway.

Reaction Optimization & Data Presentation

The development of this protocol required rigorous screening to establish a self-validating system. The table below summarizes the causality behind the selected reagents. Without the pivalate shuttle (Entry 3), the reaction stalls. Without a highly active, sterically demanding phosphine ligand like DavePhos (Entry 4), oxidative addition into electron-rich aryl bromides is sluggish.

Table 1: Optimization of Reaction Conditions for C5-Arylation

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Additive (0.3 eq)SolventYield (%)*
1Pd(OAc)₂DavePhosK₂CO₃PivOHDMAc94
2Pd(OAc)₂PPh₃K₂CO₃PivOHDMAc41
3Pd(OAc)₂DavePhosK₂CO₃NoneDMAc18
4Pd(OAc)₂NoneK₂CO₃PivOHDMAcTrace
5PdCl₂DavePhosCs₂CO₃PivOHToluene76
6NoneDavePhosK₂CO₃PivOHDMAc0

*Yields determined by LC-MS analysis using an internal standard. Conditions: Pyrazole (1.0 eq), Aryl Bromide (1.2 eq), 110 °C, 16 h.

Experimental Workflow & Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates in-process controls (IPCs) to validate reaction progress before proceeding to isolation.

Workflow Step1 1. Reagent Assembly (Schlenk Line) Step2 2. Catalytic Reaction (110 °C, 16 h) Step1->Step2 Step3 3. In-Process Control (LC-MS Verification) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of 5-arylpyrazoles.

Materials & Reagents
  • Substrate: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole (1.0 mmol, 150 mg)

  • Coupling Partner: Aryl bromide (1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Ligand: DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (0.10 mmol, 39.4 mg)

  • Base: Potassium carbonate [K₂CO₃], anhydrous, finely milled (2.0 mmol, 276 mg)

  • Additive: Pivalic acid[PivOH] (0.30 mmol, 30.6 mg)

  • Solvent: N,N-Dimethylacetamide [DMAc], anhydrous (4.0 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, DavePhos, K₂CO₃, and the aryl bromide (if solid).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation and backfilling with ultra-pure Nitrogen or Argon. Causality Note: Pd(0) intermediates formed in situ are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst deactivation.

Step 2: Reagent Addition & Heating 3. Under a positive flow of nitrogen, inject anhydrous DMAc (4.0 mL) via syringe. 4. Add 1-(2,2,2-trifluoroethyl)-1H-pyrazole and pivalic acid (if liquid, add neat; if solid, add during Step 1). 5. Replace the septum with a Teflon-lined screw cap under nitrogen flow. 6. Transfer the sealed tube to a pre-heated oil bath or heating block set to 110 °C . Stir vigorously (800 rpm) for 16 hours.

Step 3: In-Process Control (Self-Validation) 7. After 16 hours, remove the tube from the heat source and allow it to cool to room temperature. 8. Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. 9. Confirm the disappearance of the starting pyrazole mass [M+H]⁺ 151.1 and the appearance of the desired product mass. If conversion is <90%, re-seal and heat for an additional 4 hours.

Step 4: Workup & Extraction 10. Dilute the crude reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 11. Wash the organic layer with deionized water (3 × 15 mL) to remove DMAc, K₂CO₃, and pivalate salts. 12. Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Chromatographic Purification 13. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). 14. Elute with a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20, depending on the aryl substituent). 15. Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and evaporate to dryness to afford the pure 5-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

References

  • Rai, G., et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]

  • Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, National Institutes of Health (NIH). Available at:[Link]

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Application

Using 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a fluorinated building block in drug discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold," frequently appearing in FDA-approved kinase inhibitors, anti-inflammatory agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold," frequently appearing in FDA-approved kinase inhibitors, anti-inflammatory agents, and oncology drugs[1]. However, as biological targets become more challenging, the need to precisely modulate the physicochemical properties of these heterocycles has intensified.

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole represents a next-generation fluorinated building block designed to address these challenges. The strategic placement of the 2,2,2-trifluoroethyl ( −CH2​CF3​ ) group at the N1 position serves a dual purpose: it significantly enhances the lipophilicity of the molecule (improving membrane permeability) and provides robust metabolic stability by blocking cytochrome P450-mediated N-dealkylation[2]. Concurrently, the bromine atom at the C5 position acts as a highly versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries[1].

Mechanistic Role in Medicinal Chemistry

The incorporation of the −CH2​CF3​ moiety profoundly alters the electron density of the pyrazole core. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the adjacent pyrazole nitrogens. In the context of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR), this modulated basicity optimizes hydrogen bonding interactions within the ATP-binding hinge region, reducing off-target toxicity[3].

When FGFR is aberrantly activated, it triggers downstream signaling cascades including the Ras-MAPK and AKT-PI3K pathways, leading to uncontrolled tumor cell proliferation[3]. Pyrazole-derived inhibitors synthesized from this building block are designed to competitively block the ATP pocket, halting these oncogenic signals.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Phosphorylation FGF->FGFR PI3K PI3K / AKT Pathway FGFR->PI3K MAPK Ras / MAPK Pathway FGFR->MAPK Inhibitor Pyrazole-Derived Inhibitor Inhibitor->FGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: FGFR signaling cascade and intervention by pyrazole-derived inhibitors.

Synthetic Workflows & Cross-Coupling Methodologies

The primary utility of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole lies in its capacity to undergo divergent transition-metal-catalyzed cross-couplings. Because the C5 position is sterically hindered and electronically deactivated by the adjacent N1-trifluoroethyl group, the choice of catalyst and ligand is critical.

CrossCoupling cluster_reactions Palladium-Catalyzed Cross-Coupling BB 5-Bromo-1-(2,2,2-trifluoroethyl) -1H-pyrazole Suzuki Suzuki-Miyaura Boronic Acids Pd(dppf)Cl2, Base BB->Suzuki Buchwald Buchwald-Hartwig Amines Pd2(dba)3, BrettPhos BB->Buchwald Sonogashira Sonogashira Terminal Alkynes Pd(PPh3)4, CuI BB->Sonogashira Products Fluorinated Pyrazole Libraries Suzuki->Products Buchwald->Products Sonogashira->Products

Fig 2: Divergent synthetic workflow for generating fluorinated pyrazole libraries.

Causality in Catalyst Selection
  • Suzuki-Miyaura ( C-C Bond Formation): We employ Pd(dppf)Cl2​ . The bidentate dppf ligand forces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step, overcoming the electronic deactivation of the pyrazole ring[2].

  • Buchwald-Hartwig ( C-N Bond Formation): We utilize BrettPhos. This bulky, electron-rich biaryl phosphine ligand promotes oxidative addition into the strong C-Br bond and prevents the formation of catalytically dead bis-amine palladium complexes, which is a common failure mode when coupling primary amines[4].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of specific in-process controls ensures that experimental deviations are caught immediately.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the building block with an aryl boronic acid to synthesize 1-(2,2,2-trifluoroethyl)-5-aryl-1H-pyrazoles.

Reagents:

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 5-bromopyrazole, aryl boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) active species.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water via syringe. Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the organic layer. Quench in 1 mL Acetonitrile and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the product mass. Additionally, 19F NMR of the crude mixture should show a distinct shift of the −CF3​ signal (typically a triplet around -71.0 ppm) compared to the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br TransMet Transmetalation (Base Mediated) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Ar'

Fig 3: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromopyrazoles.

Protocol B: Buchwald-Hartwig Amination

This protocol details the C-N coupling to yield 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives[1].

Reagents:

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the 5-bromopyrazole, Pd2​(dba)3​ , BrettPhos, and NaOtBu . Causality: NaOtBu is highly hygroscopic; glovebox setup prevents moisture-induced quenching of the base, which is necessary to deprotonate the amine upon coordination to palladium[4].

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane followed by the amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and stir at 100 °C for 16 hours.

  • Self-Validation (In-Process Control): Perform TLC (Hexanes/EtOAc 3:1). The highly fluorinated starting material will have a high Rf​ value and is UV active. The aminated product will be significantly more polar (lower Rf​ ) and can be visualized using a ninhydrin or potassium permanganate stain.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC if basic amine tailing occurs on normal phase silica.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the cross-coupling of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, demonstrating the causality behind the finalized protocols.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Suzuki Pd(PPh3​)4​ Na2​CO3​ THF/ H2​O 7045Sluggish oxidative addition due to monodentate ligand; high unreacted starting material.
Suzuki Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9088 Bidentate ligand accelerates reductive elimination; optimal boronic acid activation.
Buchwald Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene10062Moderate C-N coupling; competitive hydrodehalogenation observed as a side product.
Buchwald Pd2​(dba)3​ / BrettPhos NaOtBu Dioxane10091 Exceptional C-N coupling; steric bulk prevents off-target bis-amine complexation[4].

References

  • National Institutes of Health (PMC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from[Link]

  • Google Patents.Tricyclic heterocycles as fgfr inhibitors (TW202313611A).

Sources

Method

Application Note: Regioselective Lithiation of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, highly reproducible protocol for the regioselective halogen-metal exchange and subsequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, highly reproducible protocol for the regioselective halogen-metal exchange and subsequent electrophilic functionalization of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Mechanistic Rationale & Causality (E-E-A-T)

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. For 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole , the regioselective installation of functional groups at the C5 position is typically achieved via a halogen-metal exchange.

Lithium-halogen exchange is a kinetically controlled, extremely fast reaction driven by the stability of the resulting sp2 carbanion intermediate[1]. The presence of the 2,2,2-trifluoroethyl group on the N1 position introduces a profound inductive electron-withdrawing effect (-I).

  • The Advantage: This -I effect increases the kinetic rate of the Br-Li exchange, ensuring rapid formation of the 5-lithiopyrazole intermediate.

  • The Risk: Simultaneously, this electron withdrawal renders the pyrazole ring highly electrophilic. If thermal control is lost, the substrate becomes highly susceptible to undesired nucleophilic attack by the alkyl lithium reagent (e.g., ring-opening or addition at C3)[2].

To circumvent these thermodynamic side reactions, strictly controlled cryogenic conditions (≤ -78 °C) are an absolute necessity. The protocol below is designed as a self-validating system : it incorporates in-process analytical checks and physical feedback loops (temperature monitoring, visual cues) to ensure the integrity of the highly reactive 5-lithio intermediate before the addition of expensive downstream electrophiles.

Comparative Metalation Strategies

While n-butyllithium (n-BuLi) is the industry standard for this transformation, alternative magnesiation strategies can be employed if cryogenic infrastructure is unavailable. The table below summarizes the quantitative parameters governing reagent selection.

Metalation ReagentOptimal Temp.Exchange TimeIntermediate StabilityRisk of Nucleophilic Attack
n-BuLi (1.05 eq) -78 °C 15–30 min Low (Requires strict cold) High (if T > -60 °C)
t-BuLi (2.05 eq)-78 °C10–15 minLowVery High
i-PrMgCl·LiCl (1.2 eq)-15 °C to 0 °C1–2 hoursHigh (Magnesiation)Low[2]

Note: The protocol detailed in Section 4 utilizes n-BuLi to achieve the highest kinetic conversion rates for the specific trifluoroethyl-substituted substrate.

Reaction Workflow

Lithiation Substrate 5-Bromo-1-(2,2,2-trifluoroethyl) -1H-pyrazole (Anhydrous THF) Cooling Cryogenic Cooling Internal Temp ≤ -75 °C Substrate->Cooling Exchange n-BuLi Addition (Kinetic Br-Li Exchange) Cooling->Exchange Validate Temp Intermediate 5-Lithio Intermediate (Highly Reactive) Exchange->Intermediate 15-30 min Keep < -70 °C Electrophile Electrophile Addition (e.g., Anhydrous DMF) Intermediate->Electrophile MeOD Aliquot Check Quench Aqueous Quench (Sat. NH4Cl) Electrophile->Quench Warm to RT Product C5-Functionalized Pyrazole (e.g., C5-Carbaldehyde) Quench->Product Isolation

Fig 1: Step-by-step workflow for the cryogenic lithiation and functionalization of 5-bromopyrazoles.

Step-by-Step Experimental Protocol

Model Reaction: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde. Scale: 10.0 mmol.

Phase 1: System Preparation & Reagent Validation

Causality: Organolithium reagents degrade upon exposure to ambient moisture, forming inactive LiOH and butane. Validating the exact molarity prevents over-lithiation, which causes undesired deprotonation at C3 or C4.

  • Glassware Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, a rubber septum, and a PTFE-coated internal thermocouple. Purge with argon for 15 minutes while cooling to room temperature.

  • Reagent Titration: Titrate the commercial n-BuLi solution (nominally 2.5 M in hexanes) against N-benzylbenzamide or diphenylacetic acid to determine the exact active molarity immediately prior to use.

  • Substrate Dissolution: Charge the flask with 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (2.29 g, 10.0 mmol) and anhydrous THF (40 mL, water content < 10 ppm). Stir to dissolve.

Phase 2: Cryogenic Halogen-Lithium Exchange

Causality: The Br-Li exchange is highly exothermic. The internal thermocouple acts as the primary feedback loop to ensure the temperature remains below the threshold for nucleophilic attack[2]. 4. Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal thermocouple registers ≤ -75 °C. 5. Lithiation: Using a syringe pump, add the titrated n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15–20 minutes.

  • Self-Validation Check (Thermal): Adjust the addition rate so that the internal temperature never exceeds -70 °C . A spike above this temperature indicates the addition is too fast.
  • Self-Validation Check (Visual): Observe a color transition from colorless to a pale yellow/orange hue, indicative of the 5-lithiopyrazole formation.
  • Maturation: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange.
Phase 3: In-Process Analytical Validation (Optional but Recommended)

Causality: Confirming the presence of the lithiated intermediate prevents the waste of complex or expensive electrophiles. 7. MeOD Quench: Withdraw a 0.1 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL of MeOD- d4​ . 8. Rapid NMR: Analyze via 1 H NMR. Successful lithiation is confirmed by the disappearance of the starting material and the presence of the C5-deuterated pyrazole (evidenced by the collapse of the C4 proton signal into a sharp singlet or a distinct chemical shift change).

Phase 4: Electrophilic Trapping & Isolation
  • Electrophile Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.16 mL, 15.0 mmol, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NH4​Cl (20 mL). Caution: Vigorous stirring is required as the remaining organometallics are neutralized.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde.

Sources

Application

Buchwald-Hartwig amination protocols for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole Executive Summary & Strategic Context The pyrazole scaffold is a well-established "privileged structure" in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Executive Summary & Strategic Context

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently embedded in FDA-approved drugs and advanced clinical candidates[1]. Specifically, 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazoles are highly valued in the design of kinase inhibitors (e.g., targeting JAK, Aurora B)[2]. The 2,2,2-trifluoroethyl appendage provides critical metabolic stability against oxidative degradation and modulates lipophilicity for optimal CNS penetration.

However, synthesizing these motifs via the[3] of 5-bromopyrazoles is historically challenging. Five-membered heterocyclic halides are prone to inhibiting palladium catalysts through stable heteroatom coordination[4]. This application note details self-validating, high-yielding protocols specifically engineered to overcome the electronic and steric hurdles of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Mechanistic Causality: Overcoming Catalyst Deactivation

The Buchwald-Hartwig cross-coupling relies on a highly orchestrated Pd(0)/Pd(II) catalytic cycle[5]. When dealing with 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, researchers must navigate two primary failure modes:

  • Catalyst Poisoning: Unprotected or poorly shielded pyrazoles can bind tightly to the palladium center, forming thermodynamically stable, catalytically inactive Pd-bis(heteroaryl) complexes[4].

  • Electronic Imbalance: The strongly electron-withdrawing N-trifluoroethyl group accelerates the initial oxidative addition of the C–Br bond but can significantly retard the subsequent reductive elimination step, leading to hydrodehalogenation (des-bromo) byproducts[6].

To counteract this, the selection of the phosphine ligand and base is paramount. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos or tBuXPhos are mandatory. Their extreme steric bulk enforces a monoligated Pd(0)L active species, physically blocking the pyrazole nitrogen from coordinating to the metal, while their electron-rich nature accelerates reductive elimination[4].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd 5-Br-Pyrazole AmineCoord Amine Coordination Pd(II) Amine Complex OxAdd->AmineCoord Amine Deprot Deprotonation (Base) Pd(II) Amido Complex AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Product

Pd-catalyzed Buchwald-Hartwig cycle tailored for 5-bromopyrazoles.

Quantitative Data: Condition Optimization Matrix

The following table synthesizes the optimal parameter combinations for coupling various amine classes with 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, based on empirical optimizations of heterocyclic bromides[4][6].

Amine ClassPrecatalyst / LigandBaseSolventTemp (°C)Expected Yield
Primary Aliphatic Pd G3 / tBuBrettPhosNaOtBu1,4-Dioxane8075–85%
Secondary Aliphatic Pd G3 / RuPhosCs₂CO₃Toluene10070–80%
Aryl Amines (Anilines) Pd G4 / tBuXPhosK₃PO₄t-Amyl Alcohol9080–90%
Base-Sensitive Amines Pd G6 / GphosNaOTMSTHF40–6065–75%

Note: The use of weak bases like Cs₂CO₃ (pKaH = 10) or NaOTMS (pKaH = 11) is highly recommended when the amine or substrate contains base-sensitive functional groups, though it may require elevated temperatures or longer reaction times compared to NaOtBu (pKaH = 19)[6].

Experimental Methodology

Protocol: General Procedure for the Amination of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole This protocol is designed as a self-validating system. Strict adherence to anhydrous and anaerobic conditions is required, as the active Pd(0) species is highly susceptible to oxidative degradation[5].

Reagents:

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2–1.5 equiv)

  • Palladium Precatalyst: tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: NaOtBu or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the palladium precatalyst, and the base. Causality: Solid reagents are added first to minimize atmospheric exposure during solvent addition.

  • Purging: Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with ultra-high-purity Argon three times.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane via syringe. If the amine is a liquid, add it at this stage. Self-Validation Check: Upon addition of the solvent and amine, the mixture should transition from a heterogeneous suspension to a distinct color (often deep red or orange) as the Pd(II) precatalyst activates to the LPd(0) species[6].

  • Reaction: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. Troubleshooting: If the starting material is consumed but the primary mass is [M-Br+H]+, hydrodehalogenation has occurred. This indicates reductive elimination is too slow; switch to a more electron-rich ligand (e.g., tBuXPhos) or a weaker base.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-amino pyrazole derivative.

Workflow Prep 1. Preparation Argon Atmosphere Mix 2. Reagent Mixing Pd, Ligand, Base Prep->Mix React 3. Reaction 80°C, 4-12 hrs Mix->React Workup 4. Workup Celite Filtration React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for Buchwald-Hartwig amination protocols.

Conclusion

The successful amination of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is highly dependent on preventing catalyst deactivation by the pyrazole nitrogen. By utilizing bulky biarylphosphine precatalysts (like tBuBrettPhos Pd G3) and carefully matching the base pKa to the substrate's sensitivity, researchers can achieve excellent yields of complex 5-aminopyrazoles, unlocking critical chemical space for drug discovery[1][4].

References

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem. 1

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. 2

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines - MDPI. 7

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - ACS Publications. 4

  • Buchwald–Hartwig amination - Wikipedia. 3

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. 5

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings - WuXi AppTec. 6

Sources

Technical Notes & Optimization

Troubleshooting

Improving cross-coupling reaction yields for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Welcome to the technical support center for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding its use in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this substrate, imparted by the strongly electron-withdrawing N-trifluoroethyl group, present specific challenges and opportunities in reaction optimization.

Understanding Your Substrate: The Impact of the N-Trifluoroethyl Group

The 1-(2,2,2-trifluoroethyl) substituent significantly influences the reactivity of the pyrazole ring. This powerful electron-withdrawing group deactivates the pyrazole ring towards electrophilic substitution but, more importantly, it makes the C5-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This enhanced reactivity is a double-edged sword: while it can facilitate the desired coupling, it may also increase the propensity for certain side reactions if conditions are not carefully controlled. This guide will help you navigate these nuances to achieve optimal yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling experiments with 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Issue 1: Low to No Product Yield

Low or no conversion is one of the most common issues in cross-coupling reactions. Several factors related to the catalyst, reagents, or reaction conditions can be the cause.

Possible Cause & Solution

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use properly degassed solvents. For Suzuki reactions, modern palladium precatalysts like XPhos Pd G2 or G3 are often more robust and efficient than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which may be less effective for this electron-deficient substrate.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are generally required.[2] For Suzuki couplings, consider ligands such as XPhos, SPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos for primary amines or RuPhos for secondary amines are good starting points.[3]

  • Incorrect Base Selection: The base plays a critical role, particularly in the transmetalation step of the Suzuki-Miyaura coupling.

    • Solution: For this electron-deficient system, stronger, non-nucleophilic bases are often necessary. In Suzuki reactions, consider screening potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like potassium carbonate (K₂CO₃).[2] For Buchwald-Hartwig aminations, sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[3]

  • Poor Substrate Reactivity (Coupling Partner): While your bromopyrazole is activated, the coupling partner might be the issue.

    • Solution: For Suzuki reactions, ensure the quality of your boronic acid or ester. Protodeboronation can be a problem. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] For Heck reactions, ensure your alkene is sufficiently activated.

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of your desired compound.

Possible Cause & Solution

  • Protodebromination (Hydrodehalogenation): Your starting material is being converted back to 1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    • Cause: This occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner. Potential hydride sources can include water, alcohols, or even certain amine bases.

    • Solution: Ensure you are using anhydrous solvents and reagents where appropriate. Use an inorganic base instead of an amine base if this is suspected. Lowering the reaction temperature or catalyst loading can also sometimes mitigate this side reaction.[1]

  • Homocoupling: You observe the formation of a biaryl product from your boronic acid (in Suzuki reactions) or a diyne from your alkyne (in Sonogashira reactions).

    • Cause: This is often promoted by the presence of oxygen, which can lead to oxidative coupling of the organometallic reagent.[2][4]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. For Sonogashira couplings, using copper-free conditions can sometimes reduce alkyne homocoupling.[5]

  • Formation of Palladium Black: A black precipitate forms in your reaction, often accompanied by a stall in conversion.

    • Cause: This indicates the decomposition of the active Pd(0) catalyst into bulk palladium metal. This can be caused by high temperatures, inappropriate ligand choice, or the presence of oxygen.

    • Solution: Ensure the reaction is under an inert atmosphere. If using elevated temperatures, consider a more thermally stable ligand. In some cases, reducing the reaction temperature may be necessary, even if it requires a longer reaction time.[6]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for functionalizing this molecule?

A1: The Suzuki-Miyaura coupling is often the most robust and versatile choice for C-C bond formation with aryl bromides, offering a wide range of commercially available boronic acids and high functional group tolerance.[7] For C-N bond formation, the Buchwald-Hartwig amination is the standard method.[3]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. The conditions in the table below are a good starting point for optimization.

ComponentRecommendationRationale
Catalyst XPhos Pd G2 or G3 (1-3 mol%)Robust precatalyst, efficient for electron-deficient substrates.[1]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to promote oxidative addition.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger base needed for transmetalation with this substrate.[2]
Solvent Dioxane/H₂O (10:1) or TolueneCommon solvents for Suzuki couplings, ensure they are degassed.[3]
Temperature 80-110 °CTypical temperature range for Suzuki couplings.

Q3: How should I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for initial monitoring. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are recommended.

Q4: My product is difficult to purify. What are some common strategies?

A4: Purification of trifluoromethylated pyrazole derivatives can sometimes be challenging. If your product is a solid with high initial purity (>90%), recrystallization can be an effective method. For liquids or solids with significant impurities, column chromatography is generally the preferred method. If you experience issues with your compound degrading on silica gel, you can try deactivating the silica with a small amount of triethylamine (~0.5-1% by volume) in your eluent or using an alternative stationary phase like neutral alumina.

Methodology & Visualizations

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with an arylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII L₂(Ar)PdII(Br) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal PdII_Ar L₂(Ar)PdII(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Screen Alternative Catalysts (e.g., Precatalysts) Check_Inert->Check_Catalyst Check_Ligand Screen Bulky, Electron-Rich Phosphine Ligands Check_Catalyst->Check_Ligand Check_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Ligand->Check_Base Check_Reagents Confirm Quality of Coupling Partner Check_Base->Check_Reagents Optimize Optimize Temperature & Reaction Time Check_Reagents->Optimize

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2234-2244. Available from: [Link]

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (2025). BenchChem.
  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1087. Available from: [Link]

  • Straightforward Synthesis of CF3-Substituted Triarylethenes by Stereoselective Threefold Cross-Coupling Reactions. (2012).
  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). BenchChem.
  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Access to 1-Aryl-pyrazolin-5-ones via Photocatalytic Chemoselective Tri/Difluoromethylation and Cyclization of N-Methacryloyl Aldehyde Hydrazones. (2025). The Journal of Organic Chemistry.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2019). Molecules, 24(17), 3183. Available from: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. (2025). BenchChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. (2016). Accounts of Chemical Research, 49(1), 134-143. Available from: [Link]

  • N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. (2020).
  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2023).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2017). Catalysts, 7(12), 385. Available from: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(60), 13583-13587. Available from: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (2021).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2013). Molecules, 18(11), 13620-13639. Available from: [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Catalysts, 8(1), 33. Available from: [Link]

  • Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile. (2025). BenchChem.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 500-503.
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. (2004).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(1), 27. Available from: [Link]

  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (2004). Arkivoc, 2003(9), 87-95.
  • Novel 5-Aryl-[3][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). Molecules.

  • Design of New N,O Hybrid Pyrazole Derived Ligands and Their Use as Stabilizers for the Synthesis of Pd Nanoparticles. (2010). Langmuir, 26(18), 14856-14866.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. (2025). BenchChem.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2015). Arkivoc, 2015(6), 253-265.
  • Synthesis of CF3-Substituted Alkylamines, 1,2-Bisazoles, and 1,4,5,6-Tetrahydro-1,2,4-triazines from Newly Designed Tetrazole-Activated Trifluoromethyl Alkenes. (2023). The Journal of Organic Chemistry, 88(1), 195-207.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. Available from: [Link]

  • Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. (2025).
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). Molecules, 27(23), 8195. Available from: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023). Beilstein Journal of Organic Chemistry, 19, 290-300. Available from: [Link]

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (2026).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry, 70(14), 5735-5738.

Sources

Optimization

Overcoming steric hindrance during functionalization of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Welcome to the technical support center for the functionalization of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically modified pyrazole. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve your synthetic goals.

The 1-(2,2,2-trifluoroethyl) substituent presents a unique set of challenges. Its significant steric bulk can hinder access to adjacent reaction sites, while its strong electron-withdrawing nature modulates the reactivity of the pyrazole ring. This guide will provide you with the insights and practical strategies to successfully functionalize this valuable building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling at the 5-position is proceeding with low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are often due to the steric hindrance imposed by the 1-(2,2,2-trifluoroethyl) group, which can impede the crucial transmetalation step. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and facilitate the reductive elimination steps of the catalytic cycle.[1]

    • Recommendation: Start with a catalyst system known for its effectiveness in coupling hindered substrates, such as those employing ligands like XPhos, SPhos, or tBuXPhos.[2] These ligands can stabilize the palladium center and promote efficient catalysis. Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates.[3]

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. A stronger base may be required to activate the boronic acid derivative.

    • Recommendation: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and NaOtBu. The choice of solvent can also influence the reaction rate and yield. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

  • Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion.

    • Recommendation: Start with a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial.

Question: I am observing significant decomposition of my starting material during a Sonogashira coupling. What could be the cause?

Answer:

Decomposition during Sonogashira couplings can be attributed to several factors, including the reaction temperature and the presence of copper co-catalysts, which can promote undesired side reactions.

  • Copper-Free Conditions: While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free conditions can be advantageous for sensitive substrates.[2] These conditions often utilize bulky phosphine ligands and a suitable base.

    • Recommendation: Attempt the reaction using a palladium catalyst like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand and a base such as Cs₂CO₃ or Et₃N in a solvent like THF or DMF.[2]

  • Temperature Control: High temperatures can lead to the degradation of both the starting material and the product.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature to 60 °C is a good starting range.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2]

Question: My Buchwald-Hartwig amination is not proceeding to completion, and I observe the formation of side products. How can I optimize this reaction?

Answer:

Incomplete conversion and side product formation in Buchwald-Hartwig aminations of this substrate are often linked to catalyst inhibition or competing reaction pathways.

  • Ligand Choice: The choice of ligand is paramount for successful amination of heteroaryl halides.[4] Bulky, electron-rich biarylphosphine ligands are generally preferred.

    • Recommendation: Employ ligands such as tBuBrettPhos, which has been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[4] Other effective ligands for challenging aminations include Josiphos-type ligands.

  • Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine.[2]

    • Recommendation: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. The selection of the base can significantly impact the reaction outcome.[5]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The reaction temperature may need to be optimized to balance the rate of the desired reaction against potential decomposition pathways.

Directed ortho-Metalation (DoM)

Question: I am attempting a directed ortho-metalation at the C5 position, but I am getting a complex mixture of products. What is going wrong?

Answer:

Directed ortho-metalation (DoM) relies on the coordination of an organolithium reagent to a directing group, followed by deprotonation at the adjacent position.[6][7] With the 1-(2,2,2-trifluoroethyl)-1H-pyrazole system, the trifluoroethyl group is not a classical directing group, and its electronic and steric effects can lead to unpredictable reactivity.

  • Alternative Strategies: Instead of relying on the trifluoroethyl group for direction, consider introducing a more effective directing group onto the pyrazole ring if your synthetic route allows.

  • Halogen-Metal Exchange: A more reliable approach for functionalization at the 5-position is a halogen-metal exchange reaction.

    • Recommendation: Treat the 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with a strong organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C) to generate the 5-lithiated pyrazole. This intermediate can then be trapped with a variety of electrophiles.[8]

  • Temperature Control: Maintaining a very low temperature during the halogen-metal exchange and subsequent electrophilic quench is crucial to prevent side reactions, such as "halogen dance" rearrangements.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the 1-(2,2,2-trifluoroethyl) group on the reactivity of the pyrazole ring?

The 1-(2,2,2-trifluoroethyl) group has two main effects:

  • Steric Hindrance: Its significant size can physically block or slow down the approach of reagents to the adjacent C5 and N2 positions. This is a major consideration for reactions like cross-couplings and nucleophilic substitutions.

  • Electronic Effects: The trifluoromethyl moiety is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. This effect also increases the acidity of the C-H protons on the ring.

Q2: Which position on the pyrazole ring is most susceptible to electrophilic attack?

In general, for pyrazole systems, electrophilic attack preferentially occurs at the C4 position.[9] The presence of the electron-withdrawing 1-(2,2,2-trifluoroethyl) group will further deactivate the ring, making electrophilic substitution challenging.

Q3: Can I functionalize the C4 position of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

Yes, functionalization at the C4 position is possible. A common strategy involves a bromination-lithiation sequence.

  • Bromination: The C4 position can be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • Halogen-Metal Exchange: Subsequent treatment with an organolithium reagent at low temperature will selectively perform a halogen-metal exchange at the more reactive C-Br bond (at the 4-position, if the 5-position is also brominated), generating the 4-lithiated species. This can then be reacted with an electrophile.

Q4: Are there any alternative methods for functionalization that are less sensitive to steric hindrance?

Radical reactions can sometimes be less sensitive to steric effects compared to ionic reactions. Exploring radical-based functionalization methods could be a viable alternative for introducing certain functional groups.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Suzuki_Miyaura_Workflow

Caption: Suzuki-Miyaura Coupling Workflow

  • Reaction Setup: To a dry reaction vessel, add 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the chosen phosphine ligand (0.04-0.10 equiv.).

  • Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the solvent system (e.g., dioxane/water 4:1).

  • Degassing: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Halogen-Metal Exchange and Electrophilic Quench

This protocol describes a general procedure for the lithiation of the 5-bromo position followed by reaction with an electrophile.

Halogen_Metal_Exchange_Workflow

Caption: Halogen-Metal Exchange Workflow

  • Reaction Setup: Dissolve 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary

The following table summarizes recommended starting conditions for various cross-coupling reactions. These are general guidelines, and optimization will likely be necessary.

Reaction TypeRecommended Catalyst SystemRecommended BaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ / XPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O80-110
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂ / P(t-Bu)₃Et₃N or Cs₂CO₃THF or DMFRT - 60
Buchwald-Hartwig Pd₂(dba)₃ / tBuBrettPhosNaOtBu or LHMDSToluene or Dioxane80-110

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). The 'halogen dance' reaction. Chemical Society Reviews, 36(7), 1046–1057.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
  • Oliveria, R., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect.
  • Fuse, S., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9546–9558.
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science, 12(38), 12993-13000.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazoles. BenchChem.
  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522–525.
  • Myers, A. (n.d.).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112.
  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten der Methoxy-phenyllithium-Verbindungen gegen Kohlensäure. (8. Mitteil. über die Austauschbarkeit von Wasserstoff gegen Metall in aromatischen Kohlenwasserstoffen). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197–1218.
  • Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 32(19), 1859-1868.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-pyrazole. BenchChem.
  • BenchChem. (2025). overcoming steric hindrance in 5-(Bromomethyl)isoindoline reactions. BenchChem.

Sources

Troubleshooting

Technical Support Center: Chromatography Purification for Fluorinated Pyrazole Reaction Mixtures

Welcome to the technical support center for the purification of fluorinated pyrazole reaction mixtures. The introduction of fluorine atoms into pyrazole scaffolds is a powerful strategy in medicinal chemistry, often enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated pyrazole reaction mixtures. The introduction of fluorine atoms into pyrazole scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, these modifications also introduce unique and significant challenges to chromatographic purification.[1] This guide provides in-depth, field-proven insights structured in a question-and-answer format to help you navigate these complexities, troubleshoot common issues, and develop robust purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers face when designing a purification workflow for fluorinated pyrazoles.

Q1: What makes fluorinated pyrazoles so challenging to purify compared to their non-fluorinated analogs?

The difficulty stems from the unique physicochemical properties imparted by the fluorine atom.[2] Its extreme electronegativity can alter a molecule's polarity, dipole moment, and the pKa of nearby basic nitrogen atoms in the pyrazole ring.[3] This creates several purification hurdles:

  • Altered Polarity: Fluorination doesn't always make a molecule "less polar" in a straightforward way. It can lead to subtle changes in intermolecular interactions, causing it to co-elute with non-fluorinated starting materials or byproducts in standard chromatography systems.[1]

  • Challenging Separations: Separating a desired fluorinated pyrazole from structurally similar impurities, such as regioisomers or des-fluoro analogs, is often difficult on traditional C8 or C18 columns.[4][5]

  • Unique Interactions: Fluorinated compounds can engage in specific interactions, such as dipole-dipole and π-π stacking, which differ significantly from the purely hydrophobic interactions that govern separations on standard reversed-phase columns.[6][7]

Q2: Should I start with normal-phase or reverse-phase chromatography for my crude reaction mixture?

The choice depends primarily on the solubility of your crude mixture and the nature of the impurities.[8][9]

  • Normal-Phase (NP) Chromatography: This is an excellent starting point, especially for compounds that are highly soluble in non-polar organic solvents like hexane, diethyl ether, or dichloromethane.[9][10] NP chromatography on silica gel is particularly effective for separating positional isomers and can be more intuitive for chemists accustomed to flash chromatography for synthesis workup.[8][11]

  • Reverse-Phase (RP) High-Performance Liquid Chromatography (HPLC): RP-HPLC is the workhorse of modern purification due to its high resolution and reproducibility.[10][12] If your compound is soluble in polar solvents like water, methanol, or acetonitrile, RP-HPLC is generally the preferred method. It is highly effective for removing polar impurities and achieving high final purity (>98%).[1]

Q3: Standard C18 columns are not giving me good separation. What is the best type of column to use?

When standard C18 or silica columns fail, the most effective solution is to use a stationary phase specifically designed for fluorinated molecules.[6][13]

  • Fluorinated Stationary Phases: These columns, often with perfluoroalkyl or pentafluorophenyl (PFP) bonded phases, are the superior choice.[4][14] They operate on a "fluorophilic" retention mechanism, leading to enhanced retention and selectivity for fluorine-containing compounds relative to their hydrocarbon analogs.[4]

  • Pentafluorophenyl (PFP) Phases: PFP columns are particularly powerful. They offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6][7] This mixed-mode character provides unique selectivity that can resolve impurities that co-elute on C18 columns.[7][15] PFP columns have demonstrated superior performance in separating fluorinated pharmaceuticals from their des-fluoro impurities.[4]

Q4: How does the degree and position of fluorination affect chromatographic behavior?

The number of fluorine atoms and their location significantly impact retention.

  • Retention Factor: Generally, on a specialized fluorinated column, retention increases with the number of fluorine atoms.[16] On a standard C18 column, the effect can be less predictable.

  • Elution Order: The elution order is highly dependent on the stationary phase. On fluorinated phases, more heavily fluorinated compounds are typically retained longer.[13][16]

  • Positional Isomers: The position of the fluorine atom can dramatically affect the molecule's dipole moment and its ability to interact with the stationary phase, often allowing for the separation of isomers that would otherwise be inseparable.[14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter during purification.

Problem/Symptom Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Insufficient Selectivity: The stationary phase (e.g., C18, silica) does not offer enough resolving power for your fluorinated compound and its impurities.[6] 2. Suboptimal Mobile Phase: The solvent system is not providing differential migration of components.1. Switch to a Fluorinated Stationary Phase: This is the most impactful change. A Pentafluorophenyl (PFP) column is highly recommended for its unique selectivity.[4][7] 2. Optimize Mobile Phase: In RP-HPLC, try a different organic modifier (e.g., switch from methanol to acetonitrile, or vice-versa). In NP, systematically screen solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Pentane/Diethyl Ether).[11]
Peak Tailing (Especially for Basic Pyrazoles) 1. Secondary Interactions: The basic nitrogen atoms of the pyrazole ring are interacting with acidic residual silanol groups on the silica surface of the column.[7] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[3]1. Adjust Mobile Phase pH (RP-HPLC): Ensure the mobile phase pH is at least 2 units above or below the pKa of your compound to maintain a single ionic state.[3] 2. Use a Modifier (NP): Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to mask the active silanol sites. 3. Use a Highly End-Capped Column: Modern, high-purity columns are designed to minimize residual silanols.[3] 4. Reduce Sample Load: Decrease the concentration or injection volume.[3]
Low Recovery of Compound 1. Irreversible Adsorption: The compound is sticking permanently to the column, which can happen with highly basic compounds on acidic silica gel. 2. Poor Solubility: The compound is precipitating on the column because it is not soluble in the mobile phase.[3]1. Deactivate Silica (NP): Use a mobile phase modifier like triethylamine. For very difficult compounds, consider switching to a less acidic stationary phase like alumina. 2. Check Solubility: Ensure your sample is fully dissolved in the initial mobile phase before injection. If using a gradient, confirm solubility across the entire range.[3]
Irreproducible Retention Times 1. Mobile Phase Inconsistency: Small variations in solvent composition, especially water content in normal-phase, can cause large shifts.[3] 2. Temperature Fluctuations: Column temperature affects retention; inconsistent lab temperatures can lead to drift.[17] 3. Column Equilibration: The column is not fully equilibrated with the starting mobile phase between runs.1. Precise Mobile Phase Prep: Prepare mobile phases fresh and use a graduated cylinder for accuracy. For NP, use HPLC-grade anhydrous solvents if possible.[3] 2. Use a Column Oven: Maintain a constant, controlled temperature for the column to ensure reproducibility.[3] 3. Ensure Adequate Equilibration: Flush the column with at least 10-15 column volumes of the initial mobile phase before each injection.
Product is an Oil, Not a Solid 1. Residual Solvent: High-boiling point solvents (like DMSO or DMF from the reaction) or purification modifiers (like triethylamine) are still present. 2. Impurities Present: The "oil" is actually your product plasticized by co-eluting impurities.1. Perform a Solvent Exchange: After pooling fractions, perform a liquid-liquid extraction into a clean, volatile solvent (e.g., ethyl acetate or dichloromethane), wash with water or brine, dry, and re-evaporate. 2. Re-purify: Your product is likely not pure. Re-assess purity by LC-MS and ¹⁹F NMR and repeat the chromatography under more optimized conditions.[1]
Section 3: Standard Operating Procedure (SOP) for Purification

This section provides a general step-by-step workflow for purifying a fluorinated pyrazole from a crude reaction mixture.

Step 1: Initial Work-up and Analysis
  • Quench and Extract: After the reaction is complete, perform a standard aqueous work-up. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the crude product. Wash the organic layer with water and brine to remove salts and highly polar impurities.[5]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Initial Analysis: Analyze the crude material by Thin Layer Chromatography (TLC) and LC-MS to identify the number of components and the molecular weight of the target compound.[5]

Step 2: Method Development
  • TLC (for Normal-Phase/Flash):

    • Spot the crude mixture on a silica TLC plate.

    • Develop the plate in various non-polar solvent systems (e.g., start with 20% Ethyl Acetate in Hexane and adjust polarity).

    • The ideal solvent system should give your target compound an Rf value of ~0.2-0.35 for good separation on a flash column.

  • Analytical HPLC (for Reverse-Phase):

    • Dissolve a small amount of crude material in the mobile phase (or a compatible solvent like methanol/acetonitrile) and filter it.[3]

    • Inject onto an analytical RP column (a PFP column is highly recommended).

    • Run a scouting gradient (e.g., 5% to 95% acetonitrile in water over 10-15 minutes) to determine the approximate elution time.

    • Optimize the gradient to achieve baseline separation of the target peak from major impurities.

Step 3: Preparative Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. For flash chromatography, use the mobile phase or a stronger solvent like dichloromethane. For RP-HPLC, use the initial mobile phase.[3]

  • Column Equilibration: Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase.

  • Loading and Elution: Load the sample onto the column and begin the elution using the conditions developed in Step 2.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.[3]

Step 4: Analysis and Final Processing
  • Analyze Fractions: Spot fractions on a TLC plate or inject small aliquots into the LC-MS to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.[3]

  • Purity Confirmation: Confirm the structure and assess the final purity using analytical techniques such as NMR (¹H, ¹³C, and especially ¹⁹F) and LC-MS. The absence of impurity signals is a strong indicator of high purity.[1]

Section 4: Visualization & Data
Workflow for Method Selection

The following diagram outlines the decision-making process for selecting the appropriate chromatographic strategy.

MethodSelection start Start: Crude Fluorinated Pyrazole Mixture solubility Assess Solubility of Crude Material start->solubility rp_path Soluble in Polar Solvents (Water, MeOH, ACN) solubility->rp_path Polar np_path Soluble in Non-Polar Solvents (Hexane, DCM, Ether) solubility->np_path Non-Polar rp_hplc Use Reverse-Phase (RP) HPLC rp_path->rp_hplc np_flash Use Normal-Phase (NP) Flash Chromatography np_path->np_flash rp_check Is separation from analogs poor? rp_hplc->rp_check np_check Is separation poor or compound basic (tailing)? np_flash->np_check rp_solution Switch to a PFP or other Fluorinated Phase Column rp_check->rp_solution Yes rp_success Achieve High-Purity Separation rp_check->rp_success No np_solution 1. Screen different solvents. 2. Add modifier (e.g., TEA). 3. Consider Alumina. np_check->np_solution Yes np_success Achieve Bulk Separation np_check->np_success No rp_solution->rp_success np_solution->np_success

Sources

Optimization

Technical Support Center: Optimizing Halogen Exchange Reactions for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Here is the technical support center guide for reducing reaction times for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole halogen exchange. Welcome to the technical support guide for the halogen exchange of 5-Bromo-1-(2,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for reducing reaction times for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole halogen exchange.

Welcome to the technical support guide for the halogen exchange of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical transformation. The following sections provide in-depth answers to common challenges, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Q1: My reaction is extremely slow or has stalled completely. What are the primary factors to investigate?

An incomplete or stalled reaction is often multifactorial. The root cause typically involves issues with the catalyst activity, reagent purity, or reaction conditions.

Core Areas to Troubleshoot:

  • Catalyst System Inactivity: The choice and handling of the catalyst are paramount in copper-catalyzed halogen exchange reactions.

    • Copper(I) Source: Ensure you are using a high-purity Cu(I) salt, such as CuI or CuBr. If using a Cu(II) precursor, it must be reduced in situ, which can add complexity. The freshness of the Cu(I) source is critical, as oxidation to inactive Cu(II) is a common failure mode. Consider opening a new bottle or purifying the salt if it's old.

    • Ligand Integrity: The ligand passivates the copper catalyst, enhances its solubility, and facilitates the catalytic cycle. Ensure the ligand (e.g., L-proline, DMEDA) is pure and dry.

    • Catalyst Poisoning: Trace impurities like water, oxygen, or sulfur-containing compounds can act as catalyst poisons. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Temperature Mismatch:

    • Solvent Choice: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are typically effective. If solubility is an issue, consider a solvent screen.

    • Insufficient Temperature: Halogen exchange on heteroaromatic rings can be sterically hindered and require significant thermal energy. A reaction that is slow at 80 °C may proceed efficiently at 110-130 °C. Cautiously increase the temperature in 10 °C increments, monitoring for byproduct formation.

  • Reagent Stoichiometry and Purity:

    • Halide Source: For a bromo-to-iodo exchange, ensure your iodide source (e.g., NaI, KI) is in excess (typically 1.5 to 3.0 equivalents). This drives the equilibrium towards the product according to Le Châtelier's principle.

    • Purity of Starting Material: Impurities in the starting 5-bromo-pyrazole can interfere with the catalysis. Verify the purity by NMR or LC-MS before starting.

Experimental Workflow: Troubleshooting a Stalled Reaction

G cluster_0 Phase 1: Initial Checks (In-Situ) cluster_1 Phase 2: Catalyst System Rescue cluster_2 Phase 3: Full Re-evaluation A Reaction Stalled (Verified by TLC/LC-MS) B Increase Temperature (by 10-20 °C) A->B Is temp < 120°C? C Add More Halide Source (0.5 eq.) B->C No improvement D Prepare fresh catalyst premix (CuI + Ligand in solvent) C->D No improvement E Add fresh catalyst solution (5-10 mol%) to reaction D->E F Monitor for Progress E->F G Reaction Failed F->G Still no reaction H Re-purify Starting Material G->H I Verify Solvent & Reagent Purity (Anhydrous conditions) H->I J Restart with Optimized Conditions I->J

Caption: Troubleshooting workflow for a stalled halogen exchange reaction.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity?

Byproduct formation often points to side reactions like homocoupling (Glaser coupling) or decomposition. Optimizing for selectivity requires fine-tuning the reaction parameters.

Strategies to Enhance Selectivity:

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate decomposition and side reactions. Once you've found a temperature that initiates the reaction, try to run it at the lowest possible temperature that still provides a reasonable conversion rate.

  • Optimize Catalyst-to-Ligand Ratio: The ratio of copper to ligand is critical. A common starting point is 1:1 or 1:2 (Cu:Ligand).

    • Too little ligand: May lead to copper precipitation and uncontrolled side reactions.

    • Too much ligand: Can sometimes slow down the desired reaction by overly stabilizing the catalyst.

  • Choice of Ligand: Different ligands can offer varying levels of selectivity. If you are using a general-purpose ligand like L-proline, consider screening other options such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline-based ligand, which can offer different steric and electronic properties.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition A (High Speed)Condition B (High Selectivity)Rationale
Catalyst CuI (10 mol%)CuI (5 mol%)Lower catalyst loading can reduce side reactions.
Ligand DMEDA (20 mol%)L-proline (10 mol%)L-proline is often milder.
Temperature 120-140 °C90-110 °CLower temperatures favor the desired kinetic product.
Solvent DMSODioxane or TolueneLess polar solvents can sometimes suppress side reactions.
Halide Source NaI (2.0 eq.)KI (1.5 eq.)Using the minimum excess needed to drive the reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and best practices for this reaction.

Q1: What is the underlying mechanism of this halogen exchange, and why is a catalyst necessary?

This reaction is a variation of a copper-catalyzed Finkelstein-type reaction, often proceeding via an Ullmann-type mechanism. The direct nucleophilic aromatic substitution (SNAr) of a bromide on an electron-rich pyrazole ring is extremely difficult. The copper catalyst facilitates the process through a catalytic cycle.

Simplified Catalytic Cycle:

  • Oxidative Addition: The active Cu(I) species reacts with the 5-bromo-pyrazole to form a Cu(III) intermediate.

  • Metathesis/Ligand Exchange: The iodide anion coordinates to the copper center, displacing the bromide.

  • Reductive Elimination: The desired 5-iodo-pyrazole product is eliminated, regenerating the active Cu(I) catalyst.

The ligand's role is to stabilize the copper species throughout this cycle, preventing disproportionation or precipitation and tuning the metal center's reactivity.

G A Cu(I)L B [Ar-Cu(III)L(Br)] A->B Oxidative Addition C [Ar-Cu(III)L(I)] B->C Halide Exchange C->A Reductive Elimination ArI Ar-I C->ArI Br_minus Br⁻ C->Br_minus ArBr Ar-Br ArBr->B I_minus I⁻ I_minus->B

Caption: Simplified catalytic cycle for Cu-catalyzed halogen exchange.

Q2: How does the 2,2,2-trifluoroethyl group on the pyrazole nitrogen affect the reaction?

The -CH2CF3 group has a significant impact due to its strong electron-withdrawing nature.

  • Electronic Effect: The trifluoroethyl group deactivates the pyrazole ring, making it more electron-deficient. This can make the C-Br bond stronger and less susceptible to oxidative addition by the Cu(I) catalyst, potentially requiring more forcing conditions (higher temperature or more active catalyst) compared to an alkyl-substituted pyrazole.

  • Steric Effect: While not directly adjacent to the bromine, the group's size can influence the preferred conformation of the molecule and how it approaches the catalyst center. This is generally a secondary effect compared to the electronics.

Q3: What are the best practices for setting up and monitoring the reaction to ensure reproducibility?

Reproducibility is key in process development. Adhering to a strict protocol is essential.

Best Practices Checklist:

  • Inert Atmosphere: Assemble the reaction vessel under a stream of nitrogen or argon. Use Schlenk techniques or a glovebox for best results.

  • Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere before use.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Consistent Addition Order: A recommended order is: halide salt, catalyst, ligand, starting material, and finally the degassed solvent. This allows the catalyst system to form before the substrate is introduced.

  • Effective Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity, especially if some reagents are not fully soluble.

  • Monitoring: Use a reliable method like LC-MS or GC-MS to monitor the reaction's progress. Take aliquots at regular intervals (e.g., every hour) to track the consumption of starting material and formation of the product. This data is crucial for determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged heating.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Cunico, R. F., & Ma, S. (2007). Copper-catalyzed iodo-for-bromo exchange in aryl bromides. Tetrahedron Letters, 48(2), 263-266. [Link]

  • Ma, D., & Cai, Q. (2003). L-Proline as a General Ligand for the Copper-Catalyzed Halogen Exchange Reaction. Organic Letters, 5(15), 2623-2625. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Yagupolskii, L. M. (2012). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Springer Science & Business Media. [Link]

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily functionalized, halogenated building blocks. 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a prime example: i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily functionalized, halogenated building blocks. 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a prime example: it features a polarizable pyrazole core, a heavy bromine atom, and a highly electronegative trifluoroethyl group. Accurately assessing its purity requires resolving closely related structural analogs, such as des-bromo degradants, des-fluoro impurities, and positional regioisomers (e.g., 4-bromo vs. 5-bromo pyrazoles).

This guide objectively compares the performance of conventional Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) stationary phases. Furthermore, it details a robust, self-validating methodology aligned with the modernized 1[1] to ensure absolute scientific integrity in your purity assessments.

Causality in Column Selection: The Limits of C18

In reverse-phase liquid chromatography (RPLC), standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While C18 is the default starting point for generic screening, it lacks the shape selectivity and electrostatic nuance required to separate closely related halogenated isomers. When analyzing 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, C18 often results in the co-elution of the 4-bromo regioisomer.

Why PFP Excels: Fluorinated stationary phases, such as PFP, introduce orthogonal retention mechanisms. As detailed in the literature for2[2], the pentafluorophenyl ring facilitates π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because our target analyte contains highly electronegative fluorine atoms, the dipole-dipole interactions between the analyte's trifluoroethyl group and the column's PFP surface drastically enhance retention and shape selectivity[3].

ColumnSelection Target Target Analyte: 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole Imp Assess Critical Impurities (Regioisomers, Des-bromo) Target->Imp C18 Standard C18 Phase (Dispersive Interactions Only) Imp->C18 Traditional Screening PFP PFP Phase (Dipole, π-π, Hydrogen Bonding) Imp->PFP Orthogonal Screening Fail Co-elution Rs < 1.5 C18->Fail Pass Baseline Resolution Rs > 1.5 PFP->Pass Fail->PFP Switch Phase

Logical workflow for selecting an orthogonal stationary phase for fluorinated pyrazoles.

Experimental Design: Comparative Methodology

To objectively demonstrate the superiority of the PFP phase[4], we established a comparative experimental workflow. Both columns (150 x 4.6 mm, 3 µm) were evaluated using identical mobile phase systems to isolate the stationary phase chemistry as the sole variable.

Step-by-Step Chromatographic Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A and B.

  • Column Equilibration: Install the column and equilibrate at 1.0 mL/min with 10% B for 15 column volumes.

  • Sample Preparation: Dissolve the 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole standard and spiked impurities in the diluent (Water:Acetonitrile 50:50 v/v) to a final concentration of 1.0 mg/mL.

  • Gradient Elution: Execute the linear gradient program.

  • Detection: Monitor absorbance at 254 nm using a Diode Array Detector (DAD).

Table 1: Chromatographic Parameters & Causality
ParameterConditionCausality / Rationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization, reducing peak tailing for basic nitrogen atoms.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides appropriate elution strength while maintaining low UV cutoff.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Gradient 10% B to 90% B (20 min)Ensures a broad elution window to capture both polar degradants and non-polar dimers.
Detection DAD at 254 nmCaptures the π→π∗ transition of the conjugated pyrazole ring.

Comparative Performance Data

The following table summarizes the performance metrics obtained from the comparative study, specifically looking at the critical pair: the 5-bromo API and its 4-bromo regioisomer.

Table 2: Column Performance Comparison (C18 vs. PFP)
MetricStandard C18 ColumnPFP Column
Retention Time (API) 12.4 min14.8 min
Resolution ( Rs​ ) 0.9 (Co-elution)2.8 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.61.1
Selectivity ( α ) 1.051.42

Data Synthesis: The C18 column fails to resolve the critical pair ( Rs​<1.5 ), rendering it unfit for purity assessment. The PFP column successfully leverages dipole-dipole interactions to achieve baseline resolution ( Rs​=2.8 ). Consequently, the PFP method is selected for formal lifecycle validation.

ICH Q2(R2) Method Validation Protocol (Self-Validating System)

Analytical procedures must not be static; they require a lifecycle management approach as outlined by the 5[5].

The Self-Validating Mechanism: Before any sample data is accepted, the system must pass a System Suitability Test (SST). By injecting a resolution mixture containing the API and the 4-bromo impurity, the system validates its own resolving power. If Rs​<1.5 or the %RSD of 5 replicate injections is >2.0% , the sequence automatically aborts, preventing the generation of invalid data.

ValidationWorkflow ATP Define Analytical Target Profile (Purity Assessment) Method Method Optimization (PFP Column) ATP->Method SST System Suitability Test (SST) (Self-Validating Check) Method->SST Spec Specificity (DAD Peak Purity) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy & Precision (Recovery 95-105%, RSD ≤ 2%) SST->Acc Rob Robustness (DoE: Flow, Temp) SST->Rob Life Lifecycle Management (Continuous Verification) Spec->Life Lin->Life Acc->Life Rob->Life

ICH Q2(R2) lifecycle-based method validation workflow with self-validating SST gates.

Step-by-Step Validation Procedures
  • Specificity (Peak Purity):

    • Action: Inject a blank, a placebo, and the spiked sample.

    • Causality: Utilize DAD peak purity angle vs. threshold calculations. If the purity angle is less than the purity threshold, it proves that no hidden impurities are co-eluting under the main 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole peak.

  • Linearity and Range:

    • Action: Prepare 5 concentration levels ranging from the Reporting Threshold (0.05%) to 120% of the nominal concentration.

    • Causality: Perform linear regression to ensure detector response is directly proportional to analyte concentration, preventing quantitation errors at the extremes of the specification.

  • Accuracy (Recovery):

    • Action: Spike known quantities of impurities into the API at 50%, 100%, and 150% of the specification limit.

    • Causality: Calculating % Recovery confirms that the sample matrix and preparation steps do not cause analyte degradation or signal suppression.

  • Robustness (Design of Experiments - DoE):

    • Action: Systematically vary flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase composition ( ±2% ).

    • Causality: Proves the method can withstand deliberate, minor variations typical of routine QC environments without compromising the critical Rs​≥1.5 SST requirement.

Table 3: ICH Q2(R2) Validation Summary (PFP Method)
ParameterAcceptance CriteriaResultSelf-Validating Mechanism
Specificity Peak Purity Angle < ThresholdPassDAD continuously monitors spectral homogeneity across the peak.
Linearity R2≥0.999 0.9998Bracketing standards ensure response remains within linear dynamic range.
Accuracy 95.0% - 105.0% Recovery99.2% - 101.5%Triplicate spikes at 3 levels confirm extraction/elution efficiency.
Precision %RSD ≤2.0% 0.8%SST mandates %RSD check before sequence progression.

Conclusion

When assessing the purity of heavily fluorinated and halogenated compounds like 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, standard C18 methodologies are often inadequate. By understanding the causality of chromatographic retention, we can leverage the orthogonal π−π and dipole-dipole interactions of a PFP stationary phase to achieve baseline resolution of critical regioisomers. Coupling this optimized chemistry with a self-validating, ICH Q2(R2)-compliant protocol ensures that your analytical data is both scientifically sound and regulatory-ready.

References

  • ICH Q2(R2)
  • Source: researchgate.
  • Validation of Analytical Procedures Q2(R2)
  • Source: acs.
  • Source: researchgate.

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter challenges in structurally characterizing heavily halogenated, nitrogen-rich heterocycles. 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a highly versatile buil...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally characterizing heavily halogenated, nitrogen-rich heterocycles. 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a highly versatile building block in medicinal chemistry and agrochemical development. However, its unique combination of a pyrazole core, a bromine atom, and a trifluoroethyl group creates a complex tandem mass spectrometry (MS/MS) profile.

This guide objectively compares the fragmentation behavior and ionization performance of this target molecule against common structural alternatives. By understanding the causality behind these fragmentation pathways, analytical scientists can build highly specific, self-validating LC-MS/MS methods for pharmacokinetic (PK) and drug metabolism studies.

Mechanistic Foundations of Fragmentation

To build a robust Multiple Reaction Monitoring (MRM) method, we must first deconstruct the molecule's structural liabilities under collision-induced dissociation (CID). The fragmentation is governed by three distinct structural features:

  • The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a highly diagnostic doublet separated by 2 Da for the precursor and any fragment retaining the bromine atom. This isotopic signature acts as an endogenous mass tag, providing a self-validating mechanism to prevent false-positive peak assignments.

  • Trifluoroethyl Group Cleavage: The N -linked 2,2,2-trifluoroethyl group is highly electron-withdrawing. Under positive electrospray ionization (ESI+), the protonated molecule [M+H]+ readily undergoes an α -cleavage or rearrangement to expel the fluorinated moiety. Characteristic neutral losses include hydrogen fluoride (-20 Da) and the trifluoromethyl radical (-69 Da), which are well-documented pathways for[1].

  • Pyrazole Ring Opening: Once the N -alkyl group is lost, the bare pyrazole ring requires higher collision energies to fragment. The dominant pathway is the expulsion of hydrogen cyanide (HCN, -27 Da) or nitrogen gas (N 2​ , -28 Da), a fundamental [2].

Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 229 / 231 (1:1 Isotope Ratio) F1 [M - HF + H]+ m/z 209 / 211 M->F1 -HF (-20 Da) F2 [M - CH2CF3 + 2H]+ m/z 147 / 149 M->F2 -C2H2F3 + H (+ rearrangement) F3 [M - Br]+ m/z 150 M->F3 -Br• (-79/81 Da) F4 [Bromopyrazole - HCN]+ m/z 120 / 122 F2->F4 -HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathways for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Comparative Performance Analysis

When optimizing a lead compound, medicinal chemists often swap halogens or alkyl groups to tune lipophilicity and metabolic stability. How do these changes affect mass spectrometric detection?

We compared our target molecule against two alternatives: 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (evaluating the halogen effect) and 5-Bromo-1-methyl-1H-pyrazole (evaluating the fluoroalkyl vs. alkyl effect).

Quantitative Fragmentation Comparison Table
CompoundPrecursor [M+H]+ (m/z)Isotopic SignaturePrimary Fragment (m/z)Secondary Fragment (m/z)Relative ESI+ Efficiency
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole 229 / 2311:1 ( 79 Br/ 81 Br)147 / 149 (-CH 2​ CF 3​ )120 / 122 (-HCN)Moderate
5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 185 / 1873:1 ( 35 Cl/ 37 Cl)103 / 105 (-CH 2​ CF 3​ )76 / 78 (-HCN)Moderate
5-Bromo-1-methyl-1H-pyrazole 161 / 1631:1 ( 79 Br/ 81 Br)134 / 136 (-HCN)82 (-Br•)High

Causality behind the data:

  • Ionization Efficiency: The 5-Bromo-1-methyl analog exhibits significantly higher ESI+ ionization efficiency. Why? The strongly electron-withdrawing -CF 3​ group in the target molecule pulls electron density away from the pyrazole nitrogens, reducing their basicity and slightly hindering protonation in the ESI source.

  • Fragmentation Stability: The N -methyl group is highly stable, forcing the primary fragmentation of the methyl analog to occur via pyrazole ring opening (-HCN). Conversely, the N -trifluoroethyl group is a major liability under CID, making N -dealkylation the dominant primary pathway for both the bromo and chloro trifluoroethyl analogs.

Validated Experimental Protocol

To ensure a self-validating and reproducible analytical system, follow this step-by-step LC-MS/MS methodology. This protocol is specifically designed to maximize the protonation of the weakly basic trifluoroethyl pyrazole while capturing both labile and high-energy fragments.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 µg/mL working solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid is critical here. It forces the equilibrium toward the protonated state [M+H]+ , overcoming the electron-withdrawing effects of the -CF 3​ group. The 50:50 solvent ratio matches the initial LC gradient, preventing solvent-front peak distortion.

  • UHPLC Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Q-TOF MS/MS Acquisition (ESI+):

    • Capillary Voltage: Set to 3.5 kV to ensure stable Taylor cone formation.

    • Desolvation Temperature: 350°C to assist in the volatilization of the fluorinated compound.

    • Collision Energy (CE) Ramping: Utilize a stepped CE approach (20 eV, 30 eV, and 40 eV).

    • Causality: A low CE (20 eV) is required to capture the labile loss of HF (-20 Da). A high CE (40 eV) is mandatory to force the robust pyrazole ring to open and expel HCN (-27 Da)[2].

Experimental Workflow Visualization

Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Cap: 3.5 kV) S2->S3 S4 Q-TOF MS/MS (CE: 20-40 eV) S3->S4 S5 Data Analysis (Isotope Matching) S4->S5

LC-MS/MS analytical workflow for the characterization of fluorinated pyrazoles.

Conclusion & Best Practices

When analyzing 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, the most reliable MRM transitions will monitor the loss of the trifluoroethyl group (m/z 229 147 and m/z 231 149).

Key Takeaway: Always monitor both bromine isotopes simultaneously. If a biological matrix produces an interfering peak at m/z 147, the presence (or absence) of the corresponding m/z 149 peak at the exact same retention time serves as an immediate, self-validating check for structural integrity.

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen (2018). Available at:[Link]

  • Fujishige, M., et al. "Unimolecular Decompositions of 2,2,2-Trifluoroethyl Acetate, 2,2,2-Trifluoroethyl Trifluoroacetate, and S-Ethyl Trifluorothioacetate upon Electron Impact." Journal of the Mass Spectrometry Society of Japan 46.5 (1998): 459-463. Available at:[Link]

Sources

Validation

Validating Regioselectivity in the Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole Derivatives

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The 1-(2,2,2-trifluoroethyl)-1H-pyrazole motif is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The 1-(2,2,2-trifluoroethyl)-1H-pyrazole motif is a privileged scaffold in modern drug discovery and agrochemical development (e.g., anthranilic diamide insecticides like Rynaxypyr). It serves as a bioisostere for various lipophilic groups, offering enhanced metabolic stability and membrane permeability. However, the synthesis of asymmetric pyrazoles introduces a critical challenge: regioselectivity . Because the pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), functionalization often yields a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted). This guide objectively compares the two primary synthetic methodologies—direct N-alkylation versus cyclocondensation—and provides self-validating analytical protocols to definitively assign regiochemistry.

Mechanistic Causality: The Regioselectivity Challenge

The root cause of poor regioselectivity in pyrazole synthesis lies in the competing steric and electronic environments of the two nitrogen atoms.

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions naturally block the adjacent nitrogen.

  • Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrazole ring alter the nucleophilicity of N1 versus N2.

When employing traditional basic conditions for direct alkylation, the energy difference between the two transition states is often minimal, leading to near 1:1 isomeric mixtures. To overcome this, modern methodologies leverage solvent-directed cyclocondensation , where highly fluorinated solvents actively participate in the transition state via hydrogen-bonding networks, selectively deactivating one reactive pathway.

Comparative Analysis of Synthetic Methodologies

Method A: Direct N-Alkylation of Pre-formed Pyrazoles

This classical approach involves treating an asymmetric 1H-pyrazole with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate or 2,2,2-trifluoroethyl iodide) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Mechanism: The base deprotonates the pyrazole, generating a resonance-stabilized pyrazolide anion. The electrophile then attacks either N1 or N2.

  • Pros: Utilizes readily available, pre-formed pyrazole building blocks.

  • Cons: Typically exhibits poor regiocontrol. The resulting mixture of 1,3- and 1,5-regioisomers requires tedious separation via preparative HPLC or supercritical fluid chromatography (SFC) .

Method B: Cyclocondensation in Fluorinated Solvents

A more advanced, bottom-up approach involves the condensation of 1,3-dicarbonyl compounds (or enaminones) with 2,2,2-trifluoroethylhydrazine.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon.

  • Pros: When conducted in fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE), the regioselectivity is dramatically enhanced. HFIP acts as a strong hydrogen-bond donor, selectively activating the carbonyl group while simultaneously modulating the nucleophilicity of the hydrazine intermediates .

  • Cons: Requires the synthesis or procurement of specific 1,3-dicarbonyl precursors and handling of substituted hydrazines.

SyntheticPathways Start1 Pre-formed Pyrazole + CF3CH2OTf MethodA Method A: Direct N-Alkylation (Basic Conditions, e.g., K2CO3) Start1->MethodA Start2 1,3-Dicarbonyl + CF3CH2NHNH2 MethodB Method B: Cyclocondensation (Fluorinated Solvents, e.g., HFIP) Start2->MethodB Mix Mixture of Regioisomers (Requires SFC Separation) MethodA->Mix Steric/Electronic Competition Pure High Regioselectivity (>95% Target Isomer) MethodB->Pure HFIP H-Bonding Activation

Figure 1: Comparison of synthetic pathways for 1-(2,2,2-trifluoroethyl)-1H-pyrazoles.

Quantitative Data Presentation

The profound impact of solvent choice on the cyclocondensation pathway (Method B) is summarized in Table 1. Shifting from a standard protic solvent (Ethanol) to highly fluorinated solvents (TFE, HFIP) completely alters the regiochemical outcome.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-(2,2,2-Trifluoroethyl)-3-aryl-pyrazoles

Entry1,3-Dicarbonyl Substituent (R¹)SolventIsomer Ratio (1,3- vs 1,5-isomer)
1PhenylEthanol (EtOH)50 : 50
2Phenyl2,2,2-Trifluoroethanol (TFE)95 : 5
3Phenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99 : 1
44-MethoxyphenylEthanol (EtOH)55 : 45
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96 : 4
64-Methoxyphenyl1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99 : 1

Data adapted from comparative solvent studies on pyrazole regioselectivity .

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are designed with built-in validation checkpoints.

Protocol 1: Direct N-Alkylation (Method A)
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve the asymmetric 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes. Validation Checkpoint: The solution may slightly darken, indicating the formation of the resonance-stabilized pyrazolide anion.

  • Alkylation: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv). Stir at 50 °C for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Isolation: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc). Validation Checkpoint: TLC will typically show two closely eluting spots corresponding to the 1,3- and 1,5-regioisomers.

Protocol 2: HFIP-Directed Cyclocondensation (Method B)
  • Setup: To a 20 mL scintillation vial, add the 1,3-dicarbonyl compound (1.0 equiv) and dissolve in HFIP (0.2 M).

  • Condensation: Add 2,2,2-trifluoroethylhydrazine (1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Validation Checkpoint: Monitor by LC-MS; the intermediate hydrazone mass should transition cleanly to the cyclized pyrazole mass minus H₂O.

  • Workup: Remove the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse).

  • Isolation: The crude residue is typically >95% pure regarding regiochemistry. Pass through a short silica plug using CH₂Cl₂ to remove baseline impurities.

Analytical Validation of Regioselectivity

Synthesizing the compound is only half the battle; proving the regiochemistry is paramount for regulatory and patent filings .

  • 2D NMR Spectroscopy (NOESY/HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for spatial cross-peaks between the –CH₂CF₃ protons and the adjacent substituent on the pyrazole ring. If the CF₃CH₂– group is at N1, it will show a strong NOE correlation to the C5-proton or C5-substituent, but not to the C3-substituent.

    • HMBC (Heteronuclear Multiple Bond Correlation): Verify the ³J carbon-proton through-bond couplings. The –CH₂CF₃ protons will couple to the C5 carbon of the pyrazole ring.

  • X-Ray Crystallography:

    • For solid derivatives, single-crystal X-ray diffraction (XRD) provides the absolute 3D structure and is the gold standard for regiochemical assignment.

ValidationWorkflow Crude Crude Reaction Mixture Purification Chromatography / SFC Crude->Purification Isolates Isolated Regioisomer Purification->Isolates NMR 2D NMR Spectroscopy (NOESY / HMBC) Isolates->NMR XRD X-Ray Crystallography (Single Crystal) Isolates->XRD Valid Regiochemical Assignment Confirmed NMR->Valid Spatial & Through-bond correlations XRD->Valid Absolute 3D structure

Figure 2: Analytical workflow for the validation of pyrazole regioselectivity.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Comparative

Spectroscopic validation of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole purity and structure

Spectroscopic Validation of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Comparative Guide to Isomer Differentiation Executive Summary: In the development of fluorinated pyrazole pharmacophores, confirming the regioch...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Comparative Guide to Isomer Differentiation

Executive Summary: In the development of fluorinated pyrazole pharmacophores, confirming the regiochemistry of N-alkylation is a critical quality control bottleneck. The base-mediated alkylation of 3(5)-bromopyrazole with 2,2,2-trifluoroethyl triflate or iodide inevitably yields a mixture of the target 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its major impurity, the 3-bromo isomer .

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles of these two alternatives. By leveraging a self-validating analytical workflow, researchers can unequivocally assign the correct structure, explain the causality behind the spectral differences, and ensure absolute batch purity for downstream drug development.

The Regioselectivity Challenge & Mechanistic Causality

The N-alkylation of asymmetric pyrazoles is notoriously unselective, driven by the competing nucleophilicity of the annular nitrogens (N1 vs. N2) and the steric bulk of the electrophile 1. To differentiate the resulting isomers, we must move beyond simple 1D NMR and rely on orthogonal 2D techniques based on distinct physical causalities:

  • Spatial Proximity (NOESY): The trifluoroethyl group resides on N1. In the 3-bromo isomer, the adjacent C5 position is occupied by a proton, leading to a strong nuclear Overhauser effect (NOE) between the N-CH 2​ CF 3​ protons and the C5-H. Conversely, in the 5-bromo isomer, the C5 position is occupied by the sterically demanding bromine atom, nullifying any NOE to the pyrazole ring 2.

  • Through-Bond Connectivity (HMBC): The N-CH 2​ CF 3​ protons exhibit a strong three-bond heteronuclear correlation ( 3JCH​ ) to the annular C5 carbon. By cross-referencing this C5 carbon shift with an HSQC spectrum, we can determine its substitution. If C5 correlates to a proton, it is the 3-bromo isomer. If C5 is a quaternary carbon (shifted upfield by the heavy-atom effect of bromine), it is the 5-bromo target 3.

Alkylation_Pathway SM 3(5)-Bromopyrazole + CF3CH2-X Rxn Base-Mediated Alkylation SM->Rxn Reagents Iso5 5-Bromo Isomer (Target Product) Rxn->Iso5 N1 Alkylation (Steric/Electronic) Iso3 3-Bromo Isomer (Major Impurity) Rxn->Iso3 N2 Alkylation

Fig 1: Regioselective alkylation pathway generating 5-bromo and 3-bromo pyrazole isomers.

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to objectively compare and differentiate the two alternatives.

Table 1: 1 H and 19 F NMR Comparison (400 MHz, CDCl 3​ )

Parameter5-Bromo Isomer (Target)3-Bromo Isomer (Alternative)Diagnostic Value
N-CH 2​ CF 3​ ~4.80 ppm (q, J = 8.5 Hz)~4.75 ppm (q, J = 8.5 Hz)Low (Shifts are too similar for absolute assignment)
Ring Protons C3-H: ~7.60 ppm C4-H: ~6.45 ppmC5-H: ~7.55 ppm C4-H: ~6.35 ppmModerate (Requires 2D NMR for absolute carbon assignment)
Coupling ( JH,H​ ) J3,4​ = 1.8 Hz J4,5​ = 2.4 HzHigh (Higher localized double-bond character between C4-C5 increases J4,5​ )
19 F CF 3​ ~ -71.5 ppm (t, J = 8.5 Hz)~ -71.8 ppm (t, J = 8.5 Hz)Low

Table 2: 13 C NMR, 2D NMR, and LC-MS Comparison (100 MHz, CDCl 3​ )

Parameter5-Bromo Isomer (Target)3-Bromo Isomer (Alternative)Diagnostic Value
C3 Shift ~140.5 ppm (CH)~128.0 ppm (C-Br)Moderate
C5 Shift ~112.0 ppm (C-Br)~132.5 ppm (CH)High (Heavy atom effect shifts C-Br upfield)
HMBC ( 3JCH​ ) N-CH 2​ correlates to C5 (C-Br)N-CH 2​ correlates to C5 (CH)Critical (Establishes exact skeletal connectivity)
NOESY No correlation to ring protonsStrong correlation to C5-HCritical (Orthogonal spatial confirmation)
LC-MS [M+H] + m/z 228.9 / 230.9 (1:1 ratio)m/z 228.9 / 230.9 (1:1 ratio)Low (Identical exact mass and isotopic pattern)

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. This workflow operates as a self-validating system: 1D NMR establishes bulk purity, HMBC provides absolute through-bond connectivity (independent of concentration), and NOESY offers orthogonal spatial confirmation. If the HMBC and NOESY assignments conflict, the system flags a potential structural rearrangement or solvent artifact, prompting immediate re-evaluation.

Protocol A: Sample Preparation & 1D NMR Acquisition
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS). Causality: CDCl 3​ is preferred over DMSO-d 6​ to reduce solvent viscosity, which ensures ωτc​<1 for small molecules, yielding sharp, positive NOE signals.

  • 1 H Acquisition: Run a standard 1 H sequence (ns=16, d1=2s). Integrate the N-CH 2​ CF 3​ quartet against the pyrazole doublets to confirm a 2:1:1 proton ratio, validating bulk purity.

  • 13 C Acquisition: Run a proton-decoupled 13 C sequence (ns=512, d1=2s). Identify the upfield quaternary carbon (~112 ppm) indicative of the C-Br bond.

Protocol B: 2D NMR Execution (The Decision Matrix)
  • HSQC: Acquire an HSQC spectrum to map all directly bonded C-H pairs. Identify the chemical shift of the C5 carbon.

  • HMBC: Acquire an HMBC spectrum optimized for long-range couplings ( J = 8 Hz). Trace the correlation from the N-CH 2​ CF 3​ protons (~4.80 ppm) to the C5 carbon.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms. Inspect the cross-peaks originating from the N-CH 2​ CF 3​ protons.

  • Validation: If the HMBC target carbon (C5) lacks an HSQC cross-peak, AND the NOESY shows no interaction with the ring, the compound is definitively the 5-bromo isomer .

NMR_Decision_Tree Start Acquire 2D NMR (NOESY & HMBC) NOE NOE between N-CH2CF3 and Ring C-H? Start->NOE HMBC HMBC: N-CH2CF3 to C5 Is C5 a CH or C-Br? Start->HMBC Target 5-Bromo Isomer (Target) NOE->Target NO (C5 has Br) Impurity 3-Bromo Isomer (Impurity) NOE->Impurity YES (C5 has H) HMBC->Target C5 is C-Br (No HSQC) HMBC->Impurity C5 is CH (Has HSQC)

Fig 2: 2D NMR decision matrix for the unambiguous differentiation of pyrazole regioisomers.

Protocol C: LC-MS Purity Profiling

While LC-MS cannot differentiate the isomers by mass alone, it is essential for quantifying the final isomeric ratio.

  • Column & Mobile Phase: Use a C18 UPLC column (e.g., 1.8 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.

  • Gradient: Run a 5–95% B gradient over 5 minutes at 0.6 mL/min.

  • Detection: Monitor via UV (254 nm) and ESI+ MS. Look for the characteristic 1:1 bromine isotope doublet at m/z 228.9 and 230.9 [M+H] + . The 5-bromo and 3-bromo isomers will elute at slightly different retention times due to subtle dipole moment variations; integrate the UV peaks to report final isomeric purity.

Conclusion

Relying solely on 1D NMR or LC-MS to validate 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole invites severe structural misassignments. By implementing the HMBC/NOESY self-validating matrix outlined above, drug development professionals can objectively differentiate the 5-bromo target from the 3-bromo alternative, ensuring the mechanistic integrity of their synthetic pipelines.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles, The Journal of Organic Chemistry (ACS). 1

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships, RSC Advances. 2

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles, Synlett (Thieme). 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation driven by molecular causality. When handling 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation driven by molecular causality. When handling 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole , standard generalized safety protocols are insufficient. This molecule combines a heavy, reactive bromine atom with a highly lipophilic trifluoroethyl group on a bioactive pyrazole scaffold.

To ensure absolute safety, every procedure must be a self-validating system. This guide provides the mechanistic reasoning behind our Personal Protective Equipment (PPE) choices, detailed operational workflows, and authoritative disposal protocols to ensure your laboratory operates at the highest standard of safety and compliance.

Mechanistic Hazard Profile & Causality

Understanding why we wear specific PPE is the first line of defense against chemical exposure. The structural components of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole dictate its unique hazard profile:

  • The Trifluoroethyl Moiety (-CH₂CF₃): Fluorination dramatically increases the partition coefficient (LogP) of the molecule. This extreme lipophilicity allows the compound to bypass standard aqueous-based barriers and rapidly penetrate the lipid-rich stratum corneum of human skin. Standard thin nitrile gloves act as poor barriers against highly lipophilic fluorinated organics.

  • Bromine Substitution: The heavy halogen at the 5-position increases the compound's density and potential for severe ocular and mucosal irritation. Halogenated organics are notorious for causing irreversible corneal damage upon micro-droplet exposure.

  • Pyrazole Core: Pyrazoles are privileged scaffolds in drug discovery, meaning they are inherently designed to interact with biological systems. Unintentional systemic exposure must be treated as a high-severity toxicological event.

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I), employers must conduct structural hazard analyses to supply appropriate, hazard-specific PPE[1].

Mandatory PPE Matrix

The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.

PPE CategoryTechnical SpecificationMechanistic RationaleValidation & Replacement Cycle
Hand Protection Double-layered Nitrile (≥8 mil) OR inner Silver Shield laminateThe trifluoroethyl group acts as a permeation enhancer, accelerating breakthrough in standard 4-mil nitrile.Replace outer gloves every 30 minutes or immediately upon suspected micro-contamination.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face ShieldHalogenated pyrazoles pose severe ocular toxicity risks. A face shield prevents micro-droplet bypass from turbulent airflow.Inspect for micro-abrasions and structural integrity prior to each operational shift.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Impermeable ApronPrevents capillary action of liquid spills reaching the skin. Knit cuffs prevent sleeve drag across contaminated surfaces.Launder exclusively via specialized chemical service; never wash at home.
Respiratory N95 or Half-mask P100 (if handling dry powder outside a hood)Mitigates inhalation of aerosolized crystalline dust or sublimated vapors during weighing and transfer.Fit-test annually; discard filters strictly according to OSHA schedule[2].

Operational Protocols: Self-Validating Workflows

The American Chemical Society (ACS) emphasizes that PPE is only the last line of defense; it must be integrated with validated engineering controls[3]. Do not proceed with handling until the following self-validating steps are complete.

Protocol A: Pre-Handling Validation
  • Engineering Control Verification: Before opening the primary container, verify that the fume hood face velocity is actively reading between 80 and 100 feet per minute (fpm) .

    • Causality: Speeds below 80 fpm fail to capture heavy halogenated vapors. Conversely, speeds exceeding 120 fpm create turbulent aerodynamic eddies that can pull vapors directly into the user's breathing zone.

  • Glove Integrity Testing: Do not assume out-of-the-box integrity. Perform a pneumatic inflation test on your outer nitrile gloves by trapping air and rolling the cuff to check for invisible micro-pinholes before donning.

Protocol B: Safe Transfer and Weighing
  • Static Mitigation: Wipe spatulas and weigh boats with an anti-static zero-charge mat or use an ionizing bar.

    • Causality: Fluorinated compounds frequently hold static charges. When transferring powders, static discharge can cause the material to violently aerosolize, bypassing standard containment.

  • Closed-System Transport: Always transport the primary chemical vial within a secondary, shatter-proof PTFE or polyethylene container when moving from the storage desiccator to the fume hood.

Emergency Spill Response & Decontamination

In the event of a spill, immediate, structured action is required to prevent systemic exposure and environmental contamination.

Fig 1: Emergency spill response and containment workflow for halogenated pyrazoles.

Step-by-Step Spill Recovery:
  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the lipophilic nature of the chemical will rapidly soak through to your gloves.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent.

    • Causality: Halogenated organics are highly hydrophobic and poorly soluble in water. Surfactants are required to disrupt the lipophilic interactions binding the chemical to the bench surface.

Halogenated Waste Disposal Plan

The National Research Council's Prudent Practices in the Laboratory dictates strict protocols for the lifecycle management of chemical hazards[4].

  • Strict Segregation: 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole must be disposed of exclusively in containers clearly labeled as "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to highly exothermic reactions or the formation of toxic, volatile byproducts.

  • Consumable Disposal: All contaminated consumables (gloves, weigh boats, absorbent materials) must be placed in a sealed, heavy-duty biohazard/chemical waste bag and treated as solid hazardous waste. Do not throw contaminated gloves into standard municipal trash bins.

  • Regulatory Compliance: Ensure the waste container is kept closed at all times unless actively adding waste, complying with EPA Resource Conservation and Recovery Act (RCRA) closed-container regulations.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) - National Academies Press URL:[Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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